molecular formula C19H28N2O3 B248243 Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Cat. No. B248243
M. Wt: 332.4 g/mol
InChI Key: NIGJPTCHWRQBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate, also known as EDP-420, is a synthetic compound that belongs to the family of piperidine carboxylates. This molecule has gained significant attention in the scientific community due to its potential therapeutic properties and its unique chemical structure.

Scientific Research Applications

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been studied extensively for its potential therapeutic properties. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic, antidepressant, and anxiolytic effects. Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to modulate the activity of the glutamate system, which may contribute to its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects
Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. In addition, Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to reduce inflammation and oxidative stress, which may contribute to its potential use in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have low toxicity in animal models. However, there are also some limitations to using Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential uses. In addition, it may not be suitable for all experiments, as its mechanism of action may not be relevant for all research questions.

Future Directions

There are several future directions for research on Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. One area of interest is its potential use in treating drug addiction. More research is needed to understand the mechanisms underlying its effects on drug-seeking behavior and to determine its potential use in humans. Another area of interest is its potential use in treating neurodegenerative disorders. More research is needed to determine its efficacy in animal models and to understand its mechanisms of action. Finally, more research is needed to understand the potential side effects of Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and to determine its safety for human use.

Synthesis Methods

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the reaction of 2,5-dimethylphenylamine with ethyl 3-bromopropionate to form the intermediate compound, which is then converted to the final product through a series of reactions involving piperidine and carboxylic acid derivatives. The synthesis method has been optimized to yield high purity and high yield of Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate.

properties

Product Name

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 1-[3-(2,5-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-4-24-19(23)16-6-5-10-21(13-16)11-9-18(22)20-17-12-14(2)7-8-15(17)3/h7-8,12,16H,4-6,9-11,13H2,1-3H3,(H,20,22)

InChI Key

NIGJPTCHWRQBHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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